molecular formula C9H8Cl2O B3143277 2-Chlorobenzenepropanoyl chloride CAS No. 52085-97-9

2-Chlorobenzenepropanoyl chloride

Cat. No. B3143277
CAS RN: 52085-97-9
M. Wt: 203.06 g/mol
InChI Key: QOQYBKQKBZOSAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chlorobenzenepropanoyl chloride could be achieved through a multistep process involving Friedel–Crafts acylation with propanoyl chloride and AlCl3 .


Molecular Structure Analysis

The molecular structure of 2-Chlorobenzenepropanoyl chloride is characterized by a benzene ring substituted with a chlorine atom and a propanoyl chloride group . The InChI string is InChI=1S/C9H8Cl2O/c10-8-4-2-1-3-7 (8)5-6-9 (11)12/h1-4H,5-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chlorobenzenepropanoyl chloride include a molecular weight of 203.06 g/mol, a topological polar surface area of 17.1 Ų, and a complexity of 159 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .

Safety and Hazards

The safety data sheet for 2-Chlorobenzenepropanoyl chloride indicates that it is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

3-(2-chlorophenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQYBKQKBZOSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-(2-chlorophenyl)propanoic acid (5.0 g, 27.1 mmole), thionyl chloride (10.9 ml, 149 mmole) and toluene (75 ml) was refluxed for two hours. Concentration in vacuo gave 3-(2-chlorophenyl)propanoyl chloride which was taken up in methylene chloride and used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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